molecular formula C24H17F3Sn B14507770 Tris(3-fluorophenyl)(phenyl)stannane CAS No. 62942-28-3

Tris(3-fluorophenyl)(phenyl)stannane

Cat. No.: B14507770
CAS No.: 62942-28-3
M. Wt: 481.1 g/mol
InChI Key: GJIMTINEPFQINH-UHFFFAOYSA-N
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Description

Tris(3-fluorophenyl)(phenyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to three 3-fluorophenyl groups and one phenyl group. Organotin compounds, including this compound, are known for their diverse applications in organic synthesis, catalysis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(3-fluorophenyl)(phenyl)stannane can be synthesized through the Stille coupling reaction, which involves the coupling of organotin compounds with halides or pseudohalides. The reaction typically requires a palladium catalyst and can be carried out under mild conditions . The general reaction scheme is as follows:

R-Sn(3-C6H4F)3+R’-XR-R’+Sn(3-C6H4F)3X\text{R-Sn(3-C}_6\text{H}_4\text{F)}_3 + \text{R'-X} \rightarrow \text{R-R'} + \text{Sn(3-C}_6\text{H}_4\text{F)}_3\text{X} R-Sn(3-C6​H4​F)3​+R’-X→R-R’+Sn(3-C6​H4​F)3​X

where R represents the phenyl group, and X represents a halide or pseudohalide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tris(3-fluorophenyl)(phenyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tris(3-fluorophenyl)(phenyl)stannane involves its interaction with molecular targets through its organotin moiety. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The presence of fluorine atoms enhances its reactivity and selectivity in certain reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(3-fluorophenyl)(phenyl)stannane is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other organotin compounds. This makes it particularly useful in specific catalytic and synthetic applications .

Properties

CAS No.

62942-28-3

Molecular Formula

C24H17F3Sn

Molecular Weight

481.1 g/mol

IUPAC Name

tris(3-fluorophenyl)-phenylstannane

InChI

InChI=1S/3C6H4F.C6H5.Sn/c3*7-6-4-2-1-3-5-6;1-2-4-6-5-3-1;/h3*1-2,4-5H;1-5H;

InChI Key

GJIMTINEPFQINH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC(=C2)F)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F

Origin of Product

United States

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